molecular formula C9H8ClN3O B2857599 1-(5-Chloro-2-methoxyphenyl)triazole CAS No. 2379946-26-4

1-(5-Chloro-2-methoxyphenyl)triazole

Cat. No. B2857599
CAS RN: 2379946-26-4
M. Wt: 209.63
InChI Key: JNNQDPKCCQJJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)triazole is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in the ring . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The structure of 1-(5-Chloro-2-methoxyphenyl)triazole allows it to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

Triazoles are known for their ability to undergo a variety of chemical reactions . They can form hydrogen bonds and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Triazole-Pyrimidine hybrids, which could potentially include 1-(5-Chloro-2-methoxyphenyl)triazole, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in reducing the expression of endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Drug Discovery

1,2,3-triazoles, including 1-(5-Chloro-2-methoxyphenyl)triazole, have found broad applications in drug discovery . They are used in the synthesis of various medicinal compounds due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . Their unique properties make them useful in the synthesis of a wide range of organic compounds .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .

Supramolecular Chemistry

1,2,3-triazoles play a significant role in supramolecular chemistry . They can act as building blocks in the construction of supramolecular architectures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to link biomolecules together, which is useful in various biological and medical applications .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They can be used to modify biological molecules, enabling the study of biological systems .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes, which are useful in the visualization of biological processes .

Safety And Hazards

Triazole compounds can be hazardous. They may cause harm if swallowed, cause serious eye irritation, and may damage fertility .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-9-3-2-7(10)6-8(9)13-5-4-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNQDPKCCQJJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 86738241

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.